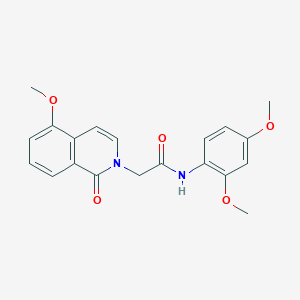

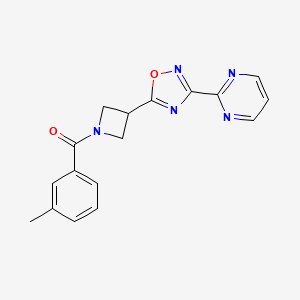

![molecular formula C20H14N2O2S2 B2740474 N-[3-(thiophene-2-carbonylamino)naphthalen-2-yl]thiophene-2-carboxamide CAS No. 313553-36-5](/img/structure/B2740474.png)

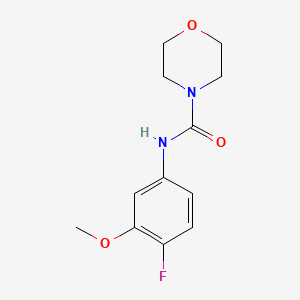

N-[3-(thiophene-2-carbonylamino)naphthalen-2-yl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

A synthetic strategy for the synthesis of thiophene 2-carboxamide derivatives substituted with hydroxyl, methyl, and amino groups at position-3 was proposed . The strategy includes the cyclization of the precursor ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .

Chemical Reactions Analysis

The synthesized thiophene 2-carboxamide derivatives exhibited close HOMO–LUMO energy gap (ΔE H-L) in which the amino derivatives have the highest while the methyl derivatives were the lowest .

Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml, and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Reactivity

This compound's synthesis involves coupling reactions and treatments under specific conditions to obtain desired derivatives. For example, N-(1-Naphthyl)furan-2-carboxamide synthesis involves coupling naphthalen-1-amine with furan-2-carbonyl chloride and subsequent reactions to achieve thioamide derivatives. These processes lead to the creation of materials with potential applications in electrophilic substitution reactions, indicating a broad reactivity profile useful in developing novel organic compounds and materials (Aleksandrov et al., 2017).

Electronic and Optical Materials

The compound is relevant in the context of naphthalene diimide (NDI) copolymers, which are attractive n-type materials for organic electronic devices. The incorporation of thiophene units in the polymer backbone has been shown to improve electron mobilities and polymer crystallinity, suggesting its utility in the development of high-performance organic field-effect transistors (OFETs) and other organic electronics (Durban et al., 2010).

Catalysis and Environmental Applications

Naphthalene-amide-bridged Ni(ii) complexes, including those incorporating thiophene derivatives, demonstrate versatile structural configurations and functionalities. These complexes exhibit bifunctional fluorescence responses and have been used as catalyst precursors for synthesizing carbon nanotubes (CNTs) via chemical vapor deposition (CVD). Additionally, their role in removing contaminants from aqueous solutions highlights their potential in environmental remediation and sensor technology (Zhao et al., 2020).

Antitumor Activities

Research into thio-heterocyclic fused naphthalene carboxamides has revealed that compounds with thiophene rings exhibit significant antitumor and DNA photocleaving activities. These findings open avenues for the development of new therapeutic agents targeting cancer cells and DNA interactions, highlighting the compound's potential in medical research (Li et al., 2005).

Supercapacitor Electrode Materials

NDI-based copolymers, including those derived from thiophene-terminated oligophenylenevinylene, have been synthesized and evaluated as supercapacitor materials. Their excellent stability and performance in energy storage applications underline the compound's significance in developing next-generation electronic devices (Sharma et al., 2018).

Mechanism of Action

Target of Action

Thiophene-based analogs have been reported to exhibit a variety of biological effects, suggesting they may interact with multiple targets .

Mode of Action

Thiophene derivatives are known to play a vital role in the advancement of organic semiconductors . They have been incorporated into various π-conjugated architectures, which function as n-type organic semiconductors for field-effect transistors and solar cells .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Pharmacokinetics

The compound’s logp value is 48955 and logD value is 48922, suggesting it is lipophilic and may have good membrane permeability .

Result of Action

Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, suggesting they may have diverse molecular and cellular effects .

Properties

IUPAC Name |

N-[3-(thiophene-2-carbonylamino)naphthalen-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2S2/c23-19(17-7-3-9-25-17)21-15-11-13-5-1-2-6-14(13)12-16(15)22-20(24)18-8-4-10-26-18/h1-12H,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSOYNUZFMKBKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=CC=CS3)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

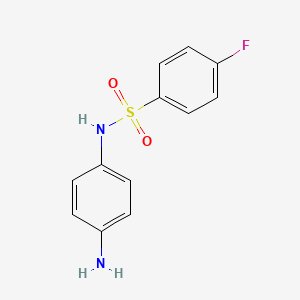

![1-[(5-Bromopyrazin-2-yl)methyl]-3-(5-ethyl-1,3-thiazol-2-yl)urea](/img/structure/B2740392.png)

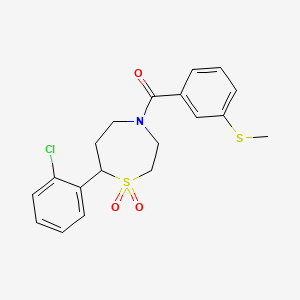

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2740395.png)

![2-(4-chlorophenoxy)-2-methyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]propanamide](/img/structure/B2740407.png)